5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring substituted with a bromine atom and a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting 3-amino-1-methyl-1H-pyrazole with an appropriate carboxylic acid derivative under acidic or basic conditions.
Bromination of the furan ring: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The furan ring can be oxidized to form furanones or reduced to form dihydrofurans.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Yield substituted furan derivatives with various functional groups.
Oxidation reactions: Produce furanones or other oxidized derivatives.
Reduction reactions: Result in dihydrofurans or other reduced products.
Scientific Research Applications
5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial applications: Employed in the synthesis of more complex heterocyclic compounds for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-methyl-1H-pyrazole-3-carboxamide: Shares the pyrazole moiety but lacks the furan ring.
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Contains a thiazole ring instead of a pyrazole ring.
Uniqueness
5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8BrN3O2 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
5-bromo-N-(1-methylpyrazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-5-4-8(12-13)11-9(14)6-2-3-7(10)15-6/h2-5H,1H3,(H,11,12,14) |
InChI Key |
AJIDLMMVPLFJAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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